REACTION_CXSMILES
|
[CH2:1]([O:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2[CH:21]=[CH:20][C:19](C(=O)C)=[CH:18][CH:17]=2)=[CH:12][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C(O)=[O:26].OO>C1(C)C=CC=CC=1>[OH:26][C:19]1[CH:20]=[CH:21][C:16]([C:13]2[CH:14]=[CH:15][C:10]([O:9][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])=[CH:11][CH:12]=2)=[CH:17][CH:18]=1
|
Name
|
4-n-Octyloxy-4'-acetylbiphenyl
|
Quantity
|
38.5 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)OC1=CC=C(C=C1)C1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
23.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
160.7 g
|
Type
|
reactant
|
Smiles
|
OO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 70°~75° C.
|
Type
|
TEMPERATURE
|
Details
|
heating at 60°~70° C. for 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
extracting with toluene (1.5 l)
|
Type
|
WASH
|
Details
|
washing with water till the washing water
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
removing toluene
|
Type
|
ADDITION
|
Details
|
adding ethanol (200 ml)
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
somewhat cooling
|
Type
|
ADDITION
|
Details
|
adding a 40% NaOH aqueous solution (80 ml )
|
Type
|
TEMPERATURE
|
Details
|
again heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
pouring the solution in 6N hydrochloric acid (1 l)
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
collecting the resulting solids by suction
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
ADDITION
|
Details
|
adding toluene (300 ml)
|
Type
|
CUSTOM
|
Details
|
withdrawing water
|
Type
|
CUSTOM
|
Details
|
recrystallizing
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C1=CC=C(C=C1)OCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.5 g | |
YIELD: PERCENTYIELD | 50.6% | |
YIELD: CALCULATEDPERCENTYIELD | 52.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |